molecular formula C25H19N3O3 B2619398 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 941998-12-5

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B2619398
CAS No.: 941998-12-5
M. Wt: 409.445
InChI Key: UXPJFLVSHIKYMC-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that combines a pyridazinone moiety with a xanthene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinone and xanthene intermediates. The key steps include:

    Preparation of Pyridazinone Intermediate: The pyridazinone intermediate can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Preparation of Xanthene Intermediate: The xanthene intermediate is usually prepared by the condensation of resorcinol with phthalic anhydride in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves the coupling of the pyridazinone intermediate with the xanthene intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can be used in imaging and diagnostic applications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide
  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

Uniqueness

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide stands out due to its unique combination of a pyridazinone and xanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new diagnostic and therapeutic agents.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-28-23(29)15-14-20(27-28)16-10-12-17(13-11-16)26-25(30)24-18-6-2-4-8-21(18)31-22-9-5-3-7-19(22)24/h2-15,24H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPJFLVSHIKYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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